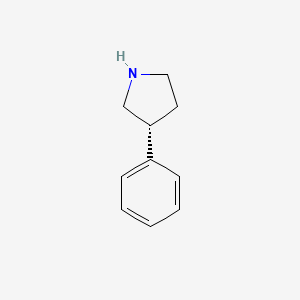

(3R)-3-phenylpyrrolidine

Übersicht

Beschreibung

(3R)-3-Phenylpyrrolidine is a chiral organic compound characterized by a pyrrolidine ring substituted with a phenyl group at the third carbon atom The (3R) designation indicates the specific stereochemistry of the molecule, where the phenyl group is positioned in the R-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-phenylpyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of a suitable precursor, such as a substituted pyrrolidine or a phenyl-substituted intermediate.

Chiral Resolution: The precursor undergoes chiral resolution to obtain the desired (3R) enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.

Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. Common reagents used in this step include strong bases or acids to facilitate ring closure.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chiral resolution processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (3R)-3-phenylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

(3R)-3-phenylpyrrolidine is a chemical compound with the molecular formula . It has a variety of applications in scientific research, particularly in the development of pharmaceuticals and as a building block in chemical synthesis .

Scientific Research Applications

This compound in Antimalarial Drug Discovery:

- 4-Aryl pyrrolidines, including derivatives of this compound, have been identified as a novel class of orally efficacious antimalarial agents . These compounds show promise in combating Plasmodium species that have developed resistance to existing antimalarial drugs .

- One study identified GNF-Pf-4691, a 4-aryl-N-benzylpyrrolidine-3-carboxamide, as a compound with antimalarial activity . This compound was found to have a 100-fold cytotoxicity selectivity index and an improved metabolic stability profile in mouse liver microsomes .

- Systematic exploration of the structure-activity relationship (SAR) of pyrrolidine aryl rings revealed that certain substitution patterns are preferred for antimalarial activity. For instance, 4-CF3 is a preferred substituent, and 3,4-disubstitution may enhance potency .

Pyrrolidine Ether Derivatives as NK3 Receptor Antagonists:

- Pyrrolidine ether derivatives have been identified as high-potential NK-3 receptor antagonists . These compounds are considered for the treatment of conditions such as depression, pain, psychosis, and Parkinson's disease .

α-Functionalization of Pyrrolidines:

- This compound can be used in the synthesis of α-aryl-substituted pyrrolidines via redox-neutral α-functionalization . This method allows for the introduction of various functional groups at the α-position of the pyrrolidine ring .

- A study demonstrated the synthesis of α-aryl-substituted pyrrolidines in one step using quinone monoacetal as the oxidizing agent and DABCO as the base . This approach avoids the use of metals or strong bases, offering a milder reaction condition .

Androgen Receptor Antagonists:

- 3-Aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been evaluated as potential androgen receptor (AR) antagonists effective against castration-resistant prostate cancer (CRPC) .

- Introduction of a methyl group at the 2-position of the pyrrolidine ring can increase AR binding affinity, with the (2S,3R) configuration being favorable for AR antagonistic activity .

- One compound exhibited potent antitumor effects against a CRPC model of the LNCaP-hr cell line in a mouse xenograft, surpassing the effects of bicalutamide .

Wirkmechanismus

The mechanism of action of (3R)-3-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, in medicinal chemistry, this compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

(3S)-3-phenylpyrrolidine: The enantiomer of (3R)-3-phenylpyrrolidine, with the phenyl group in the S-configuration.

N-phenylpyrrolidine: A structurally similar compound lacking the chiral center.

3-phenylpyrrolidine: A compound with the same core structure but without specific stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (3R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.

Biologische Aktivität

(3R)-3-phenylpyrrolidine is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a phenyl group at the 3-position. Its molecular formula is and it has unique stereochemical properties that influence its biological interactions. The compound is noted for its potential as a ligand in receptor binding studies, which is critical for understanding its pharmacodynamics.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Ligand Binding : The compound acts as a ligand, modulating the activity of specific receptors, which may include neurotransmitter receptors such as GABA receptors. This interaction can influence neuronal excitability and neurotransmitter systems, potentially leading to anticonvulsant effects.

- Receptor Interaction : Studies have shown that this compound can bind effectively to androgen receptors (AR), suggesting potential applications in treating conditions such as castration-resistant prostate cancer (CRPC). Modifications to its structure can enhance binding affinity and alter agonistic or antagonistic properties .

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Anticonvulsant Activity : The compound has been investigated for its potential to treat epilepsy. Its derivatives have shown promise in modulating GABAergic activity, which is crucial for controlling seizures.

- Antitumor Effects : In vitro studies demonstrated that certain derivatives of this compound exhibit potent antitumor effects against CRPC models. For instance, one derivative showed significant tumor suppression compared to standard treatments like bicalutamide .

- Neuroprotective Effects : The structural features of this compound allow it to interact with biological targets involved in neurological functions, suggesting potential applications in treating neurodegenerative disorders.

Case Studies and Experimental Data

A summary of key research findings related to this compound includes:

Eigenschaften

IUPAC Name |

(3R)-3-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRFFTYUBPGHLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362565 | |

| Record name | (3R)-3-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61586-46-7 | |

| Record name | 3-Phenylpyrrolidine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061586467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLPYRROLIDINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54D6J3GF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.